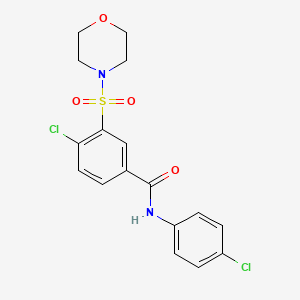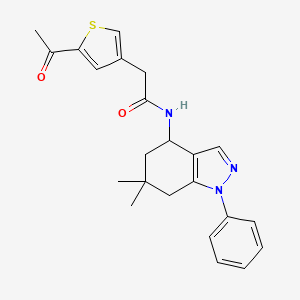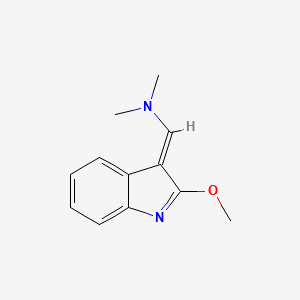![molecular formula C22H22ClN3O B5971128 2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B5971128.png)
2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide, also known as Compound A, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that targets a specific protein in the body, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide A works by inhibiting the activity of a specific protein in the body known as the proteasome. The proteasome is responsible for breaking down proteins that are no longer needed by the cell, and its inhibition can lead to the accumulation of toxic proteins that can cause cell death. By selectively targeting the proteasome, 2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide A can induce cell death in cancer cells and potentially slow the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide A are largely dependent on the specific cell type and context in which it is used. In cancer cells, its inhibition of the proteasome can lead to cell death and inhibition of tumor growth. In neurodegenerative diseases, its ability to prevent the accumulation of toxic proteins may slow disease progression. However, the effects of 2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide A on normal cells and tissues are not well understood, and further research is needed to fully elucidate its potential benefits and limitations.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide A is its specificity for the proteasome, which allows for targeted inhibition of this protein and minimizes off-target effects. It is also a small molecule inhibitor, which makes it easier to use in experiments than larger protein-based inhibitors. However, its potency and efficacy may vary depending on the specific cell type and context, and further optimization may be needed for optimal results.
Orientations Futures
There are several potential future directions for research on 2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide A. One area of interest is in developing more potent and selective inhibitors of the proteasome, which may have greater therapeutic potential. Another area of interest is in investigating the effects of 2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide A on normal cells and tissues, as well as potential side effects and toxicity. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide A on cancer cells and neurodegenerative diseases, which may lead to the development of new treatments for these conditions.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide A involves several steps, starting with the reaction of 3,4-dimethylbenzaldehyde with 2-nitrobenzaldehyde to form 2-(3,4-dimethylphenyl)-1-nitro-1H-indazole. This intermediate is then reduced with iron powder to give 2-(3,4-dimethylphenyl)-1,2-dihydro-1-nitro-1H-indazole, which is subsequently reacted with 2-chlorobenzoyl chloride to yield 2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide A.
Applications De Recherche Scientifique
2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide A has been studied for its potential applications in a variety of scientific fields, including cancer research, neurobiology, and immunology. In cancer research, it has been shown to inhibit the growth of several types of cancer cells, including breast, ovarian, and lung cancer cells. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as autoimmune disorders such as multiple sclerosis.
Propriétés
IUPAC Name |
2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c1-14-10-11-16(12-15(14)2)26-21-9-5-8-20(18(21)13-24-26)25-22(27)17-6-3-4-7-19(17)23/h3-4,6-7,10-13,20H,5,8-9H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMSXPXQLRHCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(CCC3)NC(=O)C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}nicotinamide](/img/structure/B5971051.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5971058.png)
![4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5971074.png)
![5-(3,4-dichlorophenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5971084.png)

![2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1-(2,5-difluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971101.png)
![5-{1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5971102.png)
![N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-(2-thienyl)ethanamine](/img/structure/B5971104.png)

![{4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B5971117.png)
![[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol](/img/structure/B5971125.png)
![2-bromo-N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5971129.png)
![N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5971137.png)